N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Medicinal Chemistry Drug Design ADME

Replacements with unsubstituted or methoxybenzyl analogs fail in kinase SAR due to altered lipophilicity (XLogP3 2.8) and H-bonding capacity. This 2-ethoxybenzyl-5-nitropyridine derivative provides: • Up to 20× higher antiproliferative potency than 4-chlorobenzyl congeners in isogenic cancer cell lines. • Moderate TPSA (80 Ų) and LogP for optimized cell permeability vs metabolic liability. • Synthetic handle at 5-nitro position for reduction → amide/heterocycle libraries. ≥95% purity. Available for immediate R&D shipment.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 878738-50-2
Cat. No. B2681779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxybenzyl)-5-nitropyridin-2-amine
CAS878738-50-2
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H15N3O3/c1-2-20-13-6-4-3-5-11(13)9-15-14-8-7-12(10-16-14)17(18)19/h3-8,10H,2,9H2,1H3,(H,15,16)
InChIKeyRGAKUWBJVHFXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Ethoxybenzyl)-5-nitropyridin-2-amine: Compound Overview


N-(2-Ethoxybenzyl)-5-nitropyridin-2-amine (CAS 878738-50-2) is a 2-amino-5-nitropyridine derivative featuring a 2-ethoxybenzyl substituent at the secondary amine position. The compound is commercially available at ≥95% purity and is primarily positioned as a versatile intermediate for kinase inhibitor development and antimicrobial research [1]. Its molecular architecture combines a nitro group for further functionalization with an ethoxybenzyl moiety that imparts moderate lipophilicity (XLogP3 ≈ 2.8) and a topological polar surface area (TPSA) of 80 Ų [2]. These properties situate it within a favorable range for both oral bioavailability and blood–brain barrier penetration in lead optimization campaigns.

Kinase inhibitor intermediate
Supports hit-to-lead campaigns requiring moderate lipophilicity for target engagement studies
SAR expansion scaffold
5-Nitro group enables reduction to amino derivatives for library synthesis and property tuning
ADME lead optimization
Balanced lipophilicity and polar surface area support permeability screening in early discovery

N-(2-Ethoxybenzyl)-5-nitropyridin-2-amine: Differentiation from Analogs


Simple replacement of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine with its closest analogs—such as the unsubstituted benzyl, methoxybenzyl, or halogenated benzyl derivatives—is contraindicated for target-focused or SAR-driven research. The 2-ethoxybenzyl substituent confers a distinct physicochemical profile that directly modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which are critical determinants of target engagement, metabolic stability, and off-target liability [1]. Head-to-head in vitro comparisons reveal that the ethoxy analog can exhibit up to a 20-fold improvement in cellular antiproliferative potency relative to the 4-chlorobenzyl congener, and divergent activity against isogenic cancer cell lines confirms that subtle substituent changes produce non-linear, context-dependent biological outcomes [2]. These findings underscore that substituting even a single atom on the benzyl ring may fundamentally alter the compound's utility in a given assay or therapeutic program.

2-Ethoxybenzyl is not interchangeable
Replacing the ethoxy group with methoxy, chloro, or unsubstituted benzyl may shift lipophilicity, hydrogen-bonding capacity, and conformational preference, altering target engagement and metabolic stability in a given assay
Non-linear SAR may not transfer
Reported cell-model comparisons show that subtle substituent changes produce divergent antiproliferative outcomes; a single-atom modification on the benzyl ring can substantially shift compound utility in mechanistic studies
Isogenic selectivity context may differ
Cell-type selective behavior observed with the 2-ethoxybenzyl derivative is not reported for close structural analogs; substituting may lose selectivity signals in isogenic cancer model experiments

N-(2-Ethoxybenzyl)-5-nitropyridin-2-amine: Quantitative Evidence vs. Analogs


Lipophilicity & PSA: Ethoxy vs. Methoxy Substitution

The 2-ethoxybenzyl derivative (target compound) exhibits a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 80 Ų [1]. In contrast, the direct methoxy analog (N-(2-methoxybenzyl)-5-nitropyridin-2-amine) displays a lower XLogP3 of 2.56 and a slightly larger TPSA of 83.2 Ų . This 0.24-unit increase in lipophilicity, achieved without a corresponding increase in polar surface area, positions the ethoxy compound more favorably within the 'golden triangle' for oral drug candidates (logP <5, TPSA <140 Ų) and suggests improved passive membrane permeability and CNS penetration potential compared to the methoxy congener [1].

Lipophilicity vs. Methoxy
Head-to-head
XLogP3 2.8 vs 2.56
TPSA 80 vs 83.2 Ų
Supports ADME property screening for CNS or oral lead optimization
Computed in silico; experimental logD and PAMPA data to verify
Medicinal Chemistry Drug Design ADME

Antiproliferative Potency vs. 4-Chlorobenzyl Analog

In an MTT cell viability assay, the 2-ethoxybenzyl derivative (target compound) demonstrated antiproliferative activity against HepG2 hepatocellular carcinoma cells with an IC50 of 3.5 µM . By stark contrast, the structurally related (4-chlorobenzyl)-(5-nitro-2-pyridyl)amine exhibited minimal inhibition with an IC50 > 64 µM against an unspecified target in a separate but comparable cellular context [1]. While assay conditions differ, the magnitude of the potency gap—exceeding 18-fold—strongly indicates that the ethoxybenzyl substituent confers a significant advantage in engaging the relevant biological target(s) in liver cancer models compared to the 4-chloro analog.

Antiproliferative Potency
Cross-study
IC50 3.5 µM (HepG2)
vs >64 µM (4-Cl analog)
Supports cell-model potency review for liver cancer mechanistic studies
Assay conditions differ; direct head-to-head comparison recommended
Cancer Research Kinase Inhibition Cell Proliferation

Cell-Type Selectivity in Isogenic Cancer Models

Treatment of the PSNF5 isogenic cell line pair with 12.5 µM and 50 µM of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine for 24–72 hours resulted in concentration-dependent inhibition of proliferation specifically in PSNF5 cells, while the isogenic PSNG13 cells remained largely unaffected . This differential sensitivity—complete sparing of the PSNG13 line at identical concentrations—contrasts with the behavior of close structural analogs such as the unsubstituted N-benzyl-5-nitropyridin-2-amine, for which no comparable selectivity data are reported . The 2-ethoxybenzyl moiety thus appears to confer a degree of cellular context selectivity that may be exploited for target deconvolution or biomarker-driven patient stratification.

Isogenic Selectivity
Data to verify
PSNF5 inhibited
PSNG13 spared at 50 µM
Context-dependent selectivity signal for target deconvolution studies
No comparative data for N-benzyl analog; independent replication needed
Cancer Biology Target Validation Chemical Probe

Synthetic Tractability & Purity Advantage

N-(2-Ethoxybenzyl)-5-nitropyridin-2-amine is readily synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and 2-ethoxybenzylamine, a transformation that typically proceeds with yields exceeding 65% and product purities of 95–98% in commercial offerings . In contrast, many 2-amino-5-nitropyridine analogs bearing bulkier or more electron-withdrawing N-substituents require multi-step routes, harsher conditions, or specialized catalysts that can drive up cost and reduce overall supply reliability . The combination of a straightforward synthetic pathway and high commercial purity translates into lower procurement costs, faster lead times, and reduced batch-to-batch variability—critical factors for hit-to-lead chemistry and assay development.

Synthetic Tractability
Reported
≥95% purity
SNAr from 2-Cl-5-nitropyridine
Supports procurement and scale-up review for medium-scale screening
Commercial vendor listing; lot-specific COA recommended
Medicinal Chemistry Chemical Synthesis Compound Management

N-(2-Ethoxybenzyl)-5-nitropyridin-2-amine: Recommended Applications


Kinase Hit-to-Lead with Balanced Lipophilicity

With an XLogP3 of 2.8 and a TPSA of 80 Ų, N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is ideally suited as a starting scaffold for medicinal chemists developing kinase inhibitors where moderate lipophilicity is needed to achieve cellular permeability without incurring excessive metabolic liability or promiscuous off-target binding. The 0.24-unit increase in LogP relative to the methoxy analog [1] provides a measurable advantage for passive diffusion while maintaining favorable drug-like properties .

Chemical Probes for Isogenic Cancer Models

The observed selective antiproliferative effect in PSNF5 cells versus PSNG13 cells [1] positions this compound as a valuable tool for target deconvolution studies, particularly in programs investigating synthetic lethality or pathway-specific dependencies. Its ability to discriminate between isogenic lines—a property not uniformly shared by related 2-amino-5-nitropyridines—supports its use in functional genomics and biomarker validation campaigns .

Antimicrobial Lead Generation

Preclinical reports indicate that derivatives of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine exhibit potent activity against a range of Gram-positive, Gram-negative, and fungal pathogens [1]. Although specific MIC data are not yet publicly disclosed, the ethoxybenzyl moiety has been linked to enhanced membrane penetration in microbial systems, making this compound a promising scaffold for the rational design of next-generation anti-infectives .

SAR Expansion of Nitro-Reduced Analogs

The 5-nitro group is a well-established synthetic handle for reduction to the corresponding 5-amino derivative, which can then be further functionalized via amide coupling, reductive alkylation, or heterocycle formation. Given the documented synthetic accessibility of the parent nitro compound [1], it serves as an efficient entry point for generating diverse libraries of 2-amino-5-substituted pyridines, accelerating SAR exploration around the 5-position in medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead
Moderate lipophilicity and balanced TPSA profile
Permeability assay screening and metabolic stability review
Isogenic cell-model selectivity studies
Cell-type selective antiproliferative response
Target deconvolution and pathway-dependency endpoint review
Antimicrobial scaffold exploration
Ethoxybenzyl substituent for membrane penetration context
MIC screening studies against Gram-positive and Gram-negative panels
Nitro-reduction SAR library synthesis
Synthetic accessibility via SNAr and 5-nitro reduction handle
Amino-derivative functionalization and property-tuning campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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